molecular formula C25H33NO4 B1375034 (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester CAS No. 149709-60-4

(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester

Cat. No.: B1375034
CAS No.: 149709-60-4
M. Wt: 411.5 g/mol
InChI Key: LMTIKWPJTDSUPT-GCJKJVERSA-N
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Description

(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a biphenyl group, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester functional group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.

    Formation of the Ethyl Ester: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions, automated systems for protection and deprotection steps, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, where the Boc group can be removed using acids like trifluoroacetic acid, followed by substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid for Boc deprotection, followed by electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Biphenyl carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its chiral nature allows for the investigation of stereospecific biochemical pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester: Similar structure but with a phenyl group instead of a biphenyl group.

    (2R,4S)-5-biphenyl-4-yl-4-amino-2-methylpentanoic acid ethyl ester: Lacks the Boc protection on the amino group.

    (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The uniqueness of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The biphenyl group provides additional π-π stacking interactions, enhancing its binding properties compared to similar compounds with simpler aromatic groups.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique features

Properties

IUPAC Name

ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIKWPJTDSUPT-GCJKJVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121953
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149709-60-4
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mg (R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylenepentanoic acid ethyl ester (2-a, R1=Boc, R2=H, R3=CO2Et) is added to ethanol (5 ml) at ambient temperature. Triethylamine (170 μl) is then added to the mixture. 50 mg Palladium on carbon (10%, 50% water-wet, Degussa E101 NE/W) is then added. Hydrogen gas at ambient pressure is applied to the mixture. The mixture is then stirred overnight at ambient temperature and pressure. The mixture is then filtered and concentrated under reduced pressure to afford 2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester (1-a, R1=Boc, R2=H, R3=CO2Et) and (2S,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester (1-b, R1=Boc, R2=H, R3=CO2Et). Spectroscopic data as in Example 63. Ratio of diastereomers 70:30 (1-a, R1=Boc, R2=H, R3=CO2Et: 1-b, R1=Boc, R2=H, R3=CO2Et) as determined by hplc (hplc method as in Example 65)
Name
(R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylenepentanoic acid ethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Name
2-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
170 μL
Type
solvent
Reaction Step Four

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